molecular formula C9H12FN3O5 B11751321 1-((2R,3R,4S,5S)-4-Amino-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione

1-((2R,3R,4S,5S)-4-Amino-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione

Cat. No.: B11751321
M. Wt: 261.21 g/mol
InChI Key: WRNOGDJKXUHGEA-UAKXSSHOSA-N
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Description

1-((2R,3R,4S,5S)-4-Amino-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a fluoropyrimidine moiety. It is known for its potential use in medicinal chemistry, particularly in the development of antiviral and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2R,3R,4S,5S)-4-Amino-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups, followed by the introduction of the fluoropyrimidine moiety through nucleophilic substitution reactions. The final deprotection step yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-((2R,3R,4S,5S)-4-Amino-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing crucial roles.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with potentially unique biological activities. These derivatives can be further studied for their therapeutic potential.

Scientific Research Applications

1-((2R,3R,4S,5S)-4-Amino-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an antiviral and anticancer agent. Its unique structure allows it to interact with specific molecular targets, inhibiting the growth of cancer cells and viruses.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 1-((2R,3R,4S,5S)-4-Amino-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This inhibition can lead to the suppression of viral replication or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one: Similar structure but with an iodine atom instead of fluorine.

    1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-((2R,3R,4S,5S)-4-Amino-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C9H12FN3O5

Molecular Weight

261.21 g/mol

IUPAC Name

1-[(2R,3R,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)16)8-6(15)5(11)4(2-14)18-8/h1,4-6,8,14-15H,2,11H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1

InChI Key

WRNOGDJKXUHGEA-UAKXSSHOSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N)O)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)N)O)F

Origin of Product

United States

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